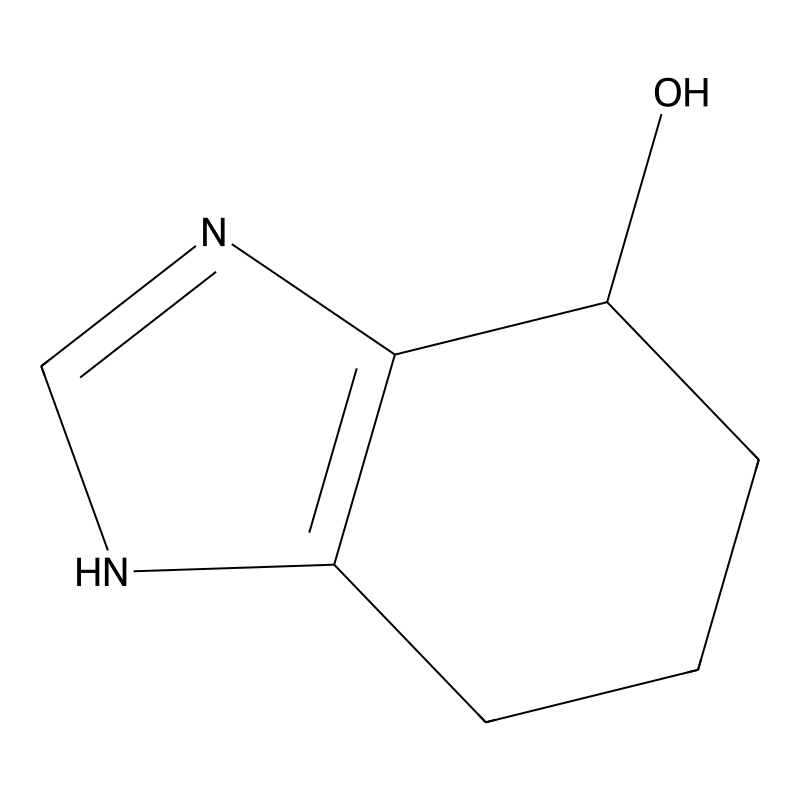

4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-4-ol is a heterocyclic compound characterized by a bicyclic structure containing both benzene and diazole rings. Its molecular formula is , and it features a hydroxyl group at the 4-position of the benzodiazol ring. This compound is notable for its potential in medicinal chemistry due to its structural similarities to various biologically active molecules.

- Oxidation: 4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-4-ol can be oxidized using agents such as potassium permanganate or hydrogen peroxide to yield corresponding oxides.

- Reduction: It can also be reduced to form various derivatives, depending on the conditions and reagents used.

- Condensation Reactions: The presence of the hydroxyl group allows for condensation reactions with aldehydes or ketones to form more complex polycyclic structures .

Research indicates that 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol and its derivatives exhibit a range of biological activities. These include:

- Antiviral Properties: Some derivatives have shown anti-HIV activity, making them potential candidates for antiviral drug development .

- Neuroprotective Effects: Compounds related to this structure have been studied for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Several synthetic routes have been developed for creating 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol:

- One-Step Synthesis: Recent advancements include one-step synthesis methods that utilize rare earth metal triflates as catalysts. This method simplifies the process and enhances yield .

- Multi-Step Synthesis: Traditional methods involve multiple steps starting from simpler precursors like 2-amino phenols and aldehydes or ketones through cyclization reactions .

The applications of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol are diverse:

- Pharmaceuticals: Due to its biological activity, it is explored as a potential scaffold for developing new drugs targeting viral infections and neurodegenerative disorders.

- Material Science: Its unique structure may also find applications in optoelectronics and as intermediates in the synthesis of complex materials .

Interaction studies have focused on understanding how 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol interacts with various biological targets:

- Protein Binding: Studies suggest that the compound can bind to specific proteins involved in disease pathways, influencing their activity and providing insights into its mechanism of action .

- Enzyme Inhibition: Some derivatives have been evaluated for their ability to inhibit enzymes associated with viral replication and other metabolic processes .

Several compounds share structural features with 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methyl-4,5,6,7-tetrahydro-1H-benzodiazole | Methyl group at the 2-position | Enhanced lipophilicity may improve bioavailability |

| 4-Hydroxyquinoline | Quinoline core with hydroxyl group | Different ring system; less versatile in synthesis |

| 4-Aminoquinoline | Amino group at the 4-position | Known antimalarial activity; different biological focus |

| 4,5-Dihydrobenzo[d]imidazole | Imidazole ring fused with benzene | More rigid structure; different reactivity profile |

The uniqueness of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol lies in its specific combination of structural elements that confer unique biological activities and synthetic versatility.